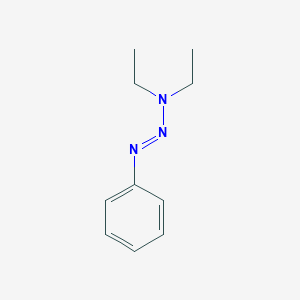
1-Phenyl-3,3-diethyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,3-diethyltriazene, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Triazenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
1-Phenyl-3,3-diethyltriazene and its derivatives have been studied for their potential as anticancer agents. Research indicates that triazene compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and modulation of cell cycle progression. For instance, studies have shown that triazene derivatives exhibit significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells .
Mutagenicity Studies
The mutagenic properties of triazene compounds have been extensively investigated. A notable study correlated the mutagenicity of this compound with molecular orbital energies and hydrophobicity, suggesting that structural modifications can enhance or reduce mutagenic potential . This insight is crucial for the design of safer therapeutic agents.
Material Science
Polymer Stabilization
Triazene compounds like this compound are utilized as photostabilizers in polymers. Their ability to absorb UV radiation and dissipate energy helps in prolonging the lifespan of polymer materials under sunlight exposure. This application is particularly relevant in industries that rely on outdoor materials, such as construction and automotive sectors.
Synthesis of Functional Materials
The compound has also been explored for synthesizing functional materials with specific electronic properties. By incorporating triazene moieties into polymer matrices, researchers have developed materials with enhanced conductivity and thermal stability . These materials find applications in electronic devices and sensors.
Environmental Science
Degradation of Pollutants
Research indicates that triazene compounds can play a role in the degradation of environmental pollutants. Their reactivity allows them to participate in chemical reactions that break down harmful substances in soil and water systems. Studies have demonstrated the effectiveness of triazene derivatives in catalyzing the degradation of certain pesticides and industrial chemicals .
Case Studies
-
Anticancer Research
- A study conducted on the effects of various triazene derivatives, including this compound, revealed a correlation between structural modifications and biological activity. The results indicated that certain substitutions could significantly enhance anticancer efficacy while reducing toxicity to normal cells .
- Polymer Applications
Propriétés
Numéro CAS |
13056-98-9 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
N-ethyl-N-phenyldiazenylethanamine |
InChI |
InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
JHPQXSWFRNIFCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NC1=CC=CC=C1 |
SMILES canonique |
CCN(CC)N=NC1=CC=CC=C1 |
Key on ui other cas no. |
13056-98-9 |
Synonymes |
1-(3-phenyl)-3,3-diethyltriazene PHDAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















